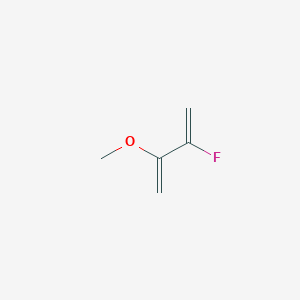

1,3-Butadiene, 2-fluoro-3-methoxy-

Description

Contemporary Significance of Fluorine in Organic Synthesis and Materials Science

In the realm of organic synthesis , the introduction of fluorine can influence reaction outcomes and enable new chemical transformations. rsc.org Fluorinated compounds are integral to the development of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability and bioavailability. alfa-chemistry.com An estimated 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com

In materials science , fluorinated polymers, or fluoropolymers, represent a class of materials with exceptional properties. nih.govrsc.org They are known for their outstanding chemical inertness, thermal stability, low coefficients of friction, and unique electrical characteristics. nih.govmdpi.com These properties have led to their use in a vast array of high-performance applications, including non-stick coatings like Teflon, durable elastomers, and advanced materials for the electronics, aerospace, and energy sectors. mdpi.comacs.orgpageplace.de

Overview of Conjugated Fluorinated Diene Architectures in Academic Investigations

Conjugated dienes, which feature a system of alternating double and single bonds, are fundamental building blocks in organic synthesis. Their unique electronic structure makes them highly reactive in a variety of transformations, most notably in cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com When fluorine atoms are introduced into these diene systems, their electronic properties and chemical reactivity are significantly modified. nih.gov

Fluorinated conjugated dienes have emerged as valuable synthons for the construction of complex fluorinated molecules. The presence of electron-withdrawing fluorine atoms can enhance the reactivity of the diene in certain reactions, such as the Diels-Alder reaction, a powerful method for forming six-membered rings. nih.govnih.gov This [4+2] cycloaddition is a cornerstone of synthetic chemistry, allowing for the stereospecific construction of cyclic and bicyclic systems. libretexts.orgyoutube.com Academic research has explored various synthetic routes to access these fluorinated dienes and has investigated their reactivity with a range of reaction partners (dienophiles) to create novel fluorinated carbocycles and heterocycles. nih.govnih.govrsc.orgnih.gov

Research Focus on 2-fluoro-3-methoxy-1,3-butadiene within Chemical Literature

Within the broader class of fluorinated dienes, 2-fluoro-3-methoxy-1,3-butadiene has been a subject of specific academic investigation. Research has focused on its synthesis and its utility as a reactant in cycloaddition chemistry.

A convenient and high-yield synthesis for this compound has been developed, involving the elimination of hydrogen chloride (HCl) from a cyclopropane (B1198618) precursor. Heating 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane in a high-boiling point solvent such as quinoline (B57606) or pyridine results in the formation of 2-fluoro-3-methoxy-1,3-butadiene. acs.org This method provides an efficient route to the pure diene. acs.org

The primary research application of 2-fluoro-3-methoxy-1,3-butadiene has been its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. It reacts smoothly with highly reactive dienophiles to produce corresponding cycloadducts in good yields. acs.org These reactions demonstrate its utility in constructing more complex molecular frameworks that contain both fluorine and methoxy (B1213986) functional groups.

Detailed spectral data has been used to characterize the structure of 2-fluoro-3-methoxy-1,3-butadiene.

Table 1: Spectroscopic Data for 2-fluoro-3-methoxy-1,3-butadiene

| Nucleus | Technique | Solvent | Chemical Shift (δ) | Details | Reference |

|---|---|---|---|---|---|

| ¹H | NMR | CDCl₃ | 3.62 ppm | s, CH₃ | acs.org |

| 4.2-5.0 ppm | m, vinyl | acs.org | |||

| ¹⁹F | NMR | TFAO | -40.0 ppm | relative to CFCl₃ | acs.org |

| ¹³C | NMR | CDCl₃ | 57.5 ppm | CH₃ | acs.org |

| 84.1 ppm | C4 | acs.org | |||

| 90.5 ppm | d, C1 | acs.org | |||

| 153.8 ppm | d, C3 | acs.org |

The reactivity of 2-fluoro-3-methoxy-1,3-butadiene in Diels-Alder reactions has been demonstrated with several dienophiles.

Table 2: [4+2] Cycloaddition Reactions of 2-fluoro-3-methoxy-1,3-butadiene

| Dienophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-phenyl-1,2,4-triazoline-3,5-dione | CDCl₃, room temp, 6 h | Cycloadduct 7 | acs.org |

| Tetracyanoethylene (B109619) | CDCl₃, room temp, 6 h | Cycloadduct 8 | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61779-45-1 |

|---|---|

Molecular Formula |

C5H7FO |

Molecular Weight |

102.11 g/mol |

IUPAC Name |

2-fluoro-3-methoxybuta-1,3-diene |

InChI |

InChI=1S/C5H7FO/c1-4(6)5(2)7-3/h1-2H2,3H3 |

InChI Key |

GVXCBGMAPOXJCS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C(=C)F |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 2 Fluoro 3 Methoxy 1,3 Butadiene and Analogues

Regioselective Elimination Reactions

Regioselective elimination reactions provide a powerful and direct route to 2-fluoro-3-alkoxy-1,3-butadienes. These methods often involve the controlled removal of atoms or groups from a precursor molecule to form a double bond in a specific location.

Thermal Elimination from Halogenated Cyclopropane (B1198618) Precursors

A highly effective method for the synthesis of 2-fluoro-3-methoxy-1,3-butadiene involves the thermal elimination of hydrogen chloride (HCl) from a halogenated cyclopropane precursor. nobelprize.org Specifically, 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane undergoes a thermal ring-opening reaction to yield the desired diene in high yield. nobelprize.orgorganic-chemistry.org This reaction proceeds through a formal dehydrochlorination, where the three-membered ring of the cyclopropane opens to form the conjugated diene system. The starting cyclopropane can be prepared from the corresponding gem-chlorofluorocyclopropane. organic-chemistry.org

The thermal cyclopropyl-allyl rearrangement of gem-chlorofluorocyclopropanes is a key step in forming the necessary precursor for the final elimination. organic-chemistry.org This process highlights the utility of strained ring systems in accessing valuable diene structures.

Solvent Effects and Reaction Pathway Modulations (e.g., quinoline (B57606), pyridine)

The choice of solvent plays a critical role in modulating the reaction pathway and efficiency of the thermal elimination. High-boiling point, basic solvents such as quinoline are particularly effective for this transformation. nobelprize.org When 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane is heated in quinoline at temperatures above 50 °C, it smoothly eliminates HCl to afford 2-fluoro-3-methoxy-1,3-butadiene. nobelprize.org The basic nature of quinoline facilitates the removal of the acidic proton, promoting the elimination reaction. Pyridine can also be used, but quinoline is often preferred for its higher boiling point, which allows for the necessary reaction temperatures to be reached. The solvent's role is not merely as a high-temperature medium but also as a reagent that actively participates in the proton abstraction step of the elimination mechanism.

Preparation of Related 2-fluoro-3-alkoxy-1,3-butadienes via Alcohol Participation

A significant extension of this methodology allows for the synthesis of a variety of 2-fluoro-3-alkoxy-1,3-butadienes. nobelprize.org By introducing an alcohol into the reaction mixture containing the halogenated cyclopropane precursor and quinoline, a different alkoxy group can be incorporated into the final diene product. nobelprize.org This in-situ modification is highly convenient and provides access to a library of analogues from a common intermediate. For instance, if ethanol (B145695) is added to the reaction of 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane in quinoline, the product is 2-fluoro-3-ethoxy-1,3-butadiene. This suggests a mechanism where the added alcohol acts as a nucleophile, participating in the reaction to displace the original methoxy (B1213986) group, or that an intermediate is formed which then reacts with the alcohol present in the medium.

The table below summarizes the synthesis of various 2-fluoro-3-alkoxy-1,3-butadienes using this method.

| Precursor | Alcohol | Solvent | Product | Yield |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Methanol | Quinoline | 2-fluoro-3-methoxy-1,3-butadiene | High |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Ethanol | Quinoline | 2-fluoro-3-ethoxy-1,3-butadiene | High |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Isopropanol | Quinoline | 2-fluoro-3-isopropoxy-1,3-butadiene | High |

Table 1: Synthesis of 2-fluoro-3-alkoxy-1,3-butadienes via alcohol participation. Data derived from nobelprize.org.

Transition Metal-Catalyzed Approaches

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the formation of carbon-carbon bonds and the synthesis of complex diene systems. These methods offer alternative routes to fluorinated dienes, often with high stereoselectivity.

Palladium-Catalyzed Processes for Fluorinated Diene Analogues (e.g., (E)-1-benzyloxy-3-fluoro-1,3-butadiene)

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of fluorinated diene analogues. A notable example is the preparation of (E)-1-benzyloxy-3-fluoro-1,3-butadiene. researchgate.net This compound, a fluorinated analogue of the well-known Kitahara-Danishefsky's diene, is synthesized via a Pd-catalyzed process. researchgate.net Such dienes are valuable precursors for Diels-Alder reactions, leading to the formation of useful 1-fluorocyclohexene (B15492532) derivatives. researchgate.net

The general strategy often involves the coupling of a vinyl halide or triflate with a suitable organometallic reagent in the presence of a palladium catalyst. For instance, the Suzuki and Negishi reactions, which utilize organoboron and organozinc compounds respectively, are powerful methods for creating C-C bonds and can be adapted for diene synthesis. nobelprize.org The palladium-catalyzed cross-coupling of air-stable potassium alkenyltrifluoroborates with alkenyl bromides is a stereoselective method for producing conjugated dienes. organic-chemistry.org

The table below provides examples of palladium-catalyzed synthesis of diene analogues.

| Diene Product | Catalytic System | Coupling Partners | Reference |

| (E)-1-benzyloxy-3-fluoro-1,3-butadiene | Pd-catalyzed process | Not specified | researchgate.net |

| Trisubstituted, conjugated dienes | Palladium catalyst | 1,1-dibromoalkenes and alkenyltrifluoroborates | organic-chemistry.org |

| 1,3-dienes | Pd(dba)₂ / PPh₃ | Aryl/vinylic halides and 1,1-dimethylallene | nih.gov |

Table 2: Examples of Palladium-Catalyzed Diene Synthesis.

Mechanistic Insights into Palladium-Mediated Diene Formation

The mechanism of palladium-catalyzed diene formation generally follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X), such as a vinyl bromide, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (R-Pd-X). nobelprize.org

Transmetalation: In this step, an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). nobelprize.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the diene product (R-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

In the context of synthesizing fluorinated dienes, the mechanism can be more complex. The introduction of fluorine can influence the electronic properties of the substrates and intermediates. Palladium-catalyzed fluorination reactions can proceed through an allylpalladium fluoride (B91410) intermediate. acs.orgacs.org Computational and experimental studies on palladium-catalyzed allylic fluorination suggest a mechanism where C-F bond formation can occur through the nucleophilic attack of a neutral allylpalladium fluoride on a cationic allylpalladium electrophile. acs.orgacs.orgprinceton.edu

For diene synthesis involving allenes, a proposed mechanism involves the oxidative addition of an aryl or vinylic halide to the Pd(0) catalyst, followed by the insertion of the allene (B1206475) into the Pd-C bond. Subsequent β-hydride elimination then yields the conjugated diene product. nih.gov In some cases, such as the palladium-catalyzed oxidative cross-coupling of two allenes, the mechanism involves a selective allenic C-H activation to form a vinylpalladium intermediate, which then reacts with the second allene. nih.govrsc.org

The specific mechanistic pathway can be influenced by the choice of ligands, solvents, and the nature of the fluorinated substrate, with potential side reactions such as hydrodehalogenation also playing a role. elsevierpure.comchemrxiv.org

Olefination Strategies

Olefination reactions represent a cornerstone in the construction of carbon-carbon double bonds and have been extensively adapted for the synthesis of complex fluorinated molecules. The Horner-Wadsworth-Emmons and Julia-Kocienski reactions are powerful tools for creating fluorinated dienes with a high degree of control.

Horner-Wadsworth-Emmons Methodology in Fluorinated Diene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The greater nucleophilicity and lower basicity of phosphonate carbanions compared to Wittig reagents allow for broader applicability, including reactions with less reactive ketones. orgsyn.org A key advantage of the HWE reaction is the straightforward removal of the water-soluble dialkylphosphate byproduct, simplifying product purification. wikipedia.orgorgsyn.org

In the context of fluorinated diene synthesis, the HWE reaction provides a reliable route to α,β-unsaturated esters, which can be precursors to diene systems. researchgate.net The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, increased steric bulk of the aldehyde and higher reaction temperatures generally lead to greater (E)-stereoselectivity. wikipedia.org The choice of counterion is also critical, with lithium salts often promoting higher E-selectivity compared to sodium or potassium salts. wikipedia.org While specific examples detailing the synthesis of 2-fluoro-3-methoxy-1,3-butadiene via the HWE reaction are not prevalent in the reviewed literature, the general principles are applicable. A plausible route would involve the reaction of a β-methoxy α-fluoro phosphonate with an α,β-unsaturated aldehyde.

Julia-Kocienski Olefination for Regiospecifically Fluorinated Conjugated Dienamides

The Julia-Kocienski olefination has emerged as a robust and modular strategy for the synthesis of regiospecifically fluorinated conjugated dienamides. This method offers excellent control over the stereochemistry of the resulting double bonds. nih.govnih.gov A notable application involves a two-step sequential Julia-Kocienski olefination to produce 2,4-diene Weinreb amides with defined stereochemistry. nih.govcuny.edu

The synthesis begins with the condensation of two key building blocks: 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide, which serves as the Julia-Kocienski olefination reagent, and 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. nih.govcuny.edu This initial condensation is highly Z-selective, yielding a Z-α-fluorovinyl Weinreb amide intermediate in good yield. nih.gov The benzothiazolylsulfanyl group in this intermediate is then oxidized to create a second-generation Julia-Kocienski reagent. nih.govcuny.edu This new reagent subsequently reacts with various aldehydes to introduce the second double bond, forming (2Z,4E/Z)-2-fluoro-2,4-dienamides. nih.gov Although this second olefination tends to be 4Z-selective, the resulting mixture of (2Z,4E/Z)-dienamides can be readily isomerized to the thermodynamically more stable (2Z,4E)-isomer using catalytic iodine. nih.govnih.govcuny.edu

The efficiency of the first olefination step is highly dependent on the reaction conditions, particularly the stoichiometry of the reagents.

| Entry | Equivalents of Aldehyde | Equivalents of LHMDS | Yield (%) |

|---|---|---|---|

| 1 | 1.1 | 1.5 | 45 |

| 2 | 1.5 | 2.0 | 65 |

| 3 | 1.5 | 2.5 | 70 |

| 4 | 2.0 | 3.0 | 76 |

The subsequent olefination with an aldehyde, such as 2-naphthaldehyde, also shows dependence on the base and reaction conditions, affecting both yield and stereoselectivity. nih.govcuny.edu

Halogenation and Subsequent Dehydrohalogenation Routes

A common and effective strategy for the synthesis of conjugated dienes involves the formation of a haloalkene intermediate followed by dehydrohalogenation. This approach has been successfully applied to the synthesis of fluorinated dienes.

Synthesis via Bromoalkene Intermediates (e.g., 2-fluoro-3-phenylthio-1,3-butadiene)

A general and effective route has been developed for the synthesis of 2-fluoro-3-phenylthio-1,3-butadiene from bromoalkene precursors. nih.govresearchgate.netacs.org The synthesis starts from 2-fluoro-3-phenylthio-2-butene, which is prepared by reacting 1,1,1-trifluoro-2,2-bis(phenylthio)propane with methyllithium. acs.org This butene intermediate is then subjected to allylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN to yield a monobromoalkene. acs.org

The crucial step is the dehydrobromination of this bromoalkene intermediate. This elimination reaction is typically achieved by treating the monobromoalkene with a base. For instance, reaction with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing tetrahydrofuran (B95107) (THF) successfully yields the target diene, 2-fluoro-3-phenylthio-1,3-butadiene. acs.org It is important to note that this diene exhibits limited thermal stability but can be stored at low temperatures in solution. acs.org

Impact of Halogenating Agents and Reaction Conditions on Product Distribution

The conditions employed during the halogenation step can significantly influence the product distribution, determining whether mono- or di-halogenated products are formed. In the synthesis of precursors for 2-fluoro-3-phenylthio-1,3-butadiene, the amount of the halogenating agent, N-Bromosuccinimide (NBS), is a critical factor. acs.org

When reacting 2-fluoro-3-phenylthio-2-butene with NBS, controlling the stoichiometry allows for the selective formation of either the monobromoalkene or the dibromoalkene. Using a slight excess of NBS favors the formation of the monobrominated product, while a larger excess drives the reaction towards the dibrominated species. acs.org

| Equivalents of NBS | Monobromoalkene Yield (%) | Dibromoalkene Yield (%) |

|---|---|---|

| 1.5 | 60 | 20 |

| 3.0 | - | 72 |

This control over the halogenation step is vital as it provides access to different precursors which can then be used in subsequent dehydrohalogenation reactions to form the desired diene. acs.org

Enyne Hydrofluorination for Fluorinated Diene Formation

Direct hydrofluorination of enynes presents a modern and efficient pathway for the synthesis of fluorinated dienes. rsc.org This method circumvents the need for pre-fluorinated building blocks by directly forming a C(sp²)–F bond. While alkyne hydrofluorination has been studied, its application to enynes for diene synthesis is a more recent development. rsc.orgnih.gov

A notable advancement in this area is the use of a pyridinium (B92312) tetrafluoroborate-based reagent, which is stable, affordable, and can be prepared on a large scale. rsc.org This reagent facilitates the hydrofluorination of enynoates through a vinyl cation-mediated process. The reaction proceeds under mild conditions and demonstrates high levels of regio- and stereoselectivity, typically yielding (Z)-configured products when applied to aryl-substituted enynoates. rsc.orgnih.gov This approach provides a direct conversion of enyne substrates to valuable fluorinated dienoates, expanding the synthetic toolbox for constructing these important molecules. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity across Methodologies

The preparation of 2-fluoro-3-methoxy-1,3-butadiene and its analogues has been approached through various synthetic strategies. The efficiency, in terms of chemical yield, and the selectivity, referring to the preferential formation of a specific isomer, are critical parameters for evaluating these methods. The primary methodologies include thermal elimination from a cyclopropane precursor, with other general methods for fluorinated diene synthesis, such as the Wittig reaction and palladium-catalyzed cross-coupling reactions, also being relevant for discussion.

A highly effective and convenient method for synthesizing 2-fluoro-3-methoxy-1,3-butadiene involves the thermal elimination of hydrogen chloride (HCl) from a cyclopropane precursor. acs.org Specifically, heating 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane in a quinoline solution at temperatures above 50 °C results in the formation of 2-fluoro-3-methoxy-1,3-butadiene in a high yield of 85%. acs.org When the reaction is conducted in pyridine, the target diene is also obtained, though it may be contaminated with the solvent. acs.org

This methodology can be adapted to produce a variety of 2-fluoro-3-alkoxy-1,3-butadiene analogues by introducing an excess of a corresponding alcohol to the reaction mixture. acs.org This approach has been successfully employed to synthesize analogues with ethoxy, n-propoxy, and allyloxy side chains in good yields. acs.org For instance, the synthesis of 2-fluoro-3-allyloxy-1,3-butadiene proceeds with high efficiency, and this product can subsequently undergo a Claisen rearrangement at temperatures above 80 °C to yield the rearranged product in 92% yield. acs.org

The table below summarizes the reported yields for the synthesis of 2-fluoro-3-methoxy-1,3-butadiene and its analogues via the thermal elimination method.

Table 1: Synthesis of 2-fluoro-3-alkoxy-1,3-butadienes via Thermal Elimination

| Precursor | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Quinoline, >50 °C | 2-fluoro-3-methoxy-1,3-butadiene | 85 |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Pyridine, 50-80 °C | 2-fluoro-3-methoxy-1,3-butadiene | 85 |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Ethanol (excess) | 2-fluoro-3-ethoxy-1,3-butadiene | Good |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Propanol (excess) | 2-fluoro-3-n-propoxy-1,3-butadiene | Good |

| 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane | Allyl alcohol (excess) | 2-fluoro-3-allyloxy-1,3-butadiene | Good |

Other established methodologies for the synthesis of monofluorinated 1,3-butadienes include palladium(0)-catalyzed cross-coupling reactions of fluorinated alkenyl stannanes and the Wittig olefination of fluorinated α,β-unsaturated aldehydes. acs.org While these methods are powerful tools in synthetic organic chemistry for the formation of carbon-carbon double bonds, specific yield and selectivity data for their application in the synthesis of 2-fluoro-3-methoxy-1,3-butadiene are not as extensively documented in the literature as the cyclopropane ring-opening method.

The Wittig reaction, for example, is renowned for its ability to form a double bond at a specific location. masterorganicchemistry.com However, the stereoselectivity of the Wittig reaction, leading to either the (E)- or (Z)-isomer, is highly dependent on the nature of the ylide used. organic-chemistry.org For a comparative analysis, detailed studies on the reaction of a suitable fluorinated α,β-unsaturated aldehyde with a methoxymethylene phosphorane would be required to determine the efficiency and the isomeric ratio of the resulting 2-fluoro-3-methoxy-1,3-butadiene.

Similarly, palladium-catalyzed cross-coupling reactions offer a versatile approach to forming C-C bonds. mdpi.com The synthesis of a fluorinated diene like 2-fluoro-3-methoxy-1,3-butadiene would likely involve the coupling of a fluorinated vinyl metallic species with a methoxyvinyl halide or vice versa. The efficiency and selectivity of such reactions are influenced by factors including the choice of catalyst, ligands, and reaction conditions.

Advanced Reactivity and Reaction Mechanisms of 2 Fluoro 3 Methoxy 1,3 Butadiene

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. atc.ioucla.edu The unique substitution pattern of 2-fluoro-3-methoxy-1,3-butadiene, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom, imparts distinctive reactivity to this diene, making it a subject of significant interest in the exploration of cycloaddition chemistry.

Reaction Scope with Diverse Dienophiles (e.g., N-phenyl-1,2,4-triazoline-3,5-dione, tetracyanoethylene (B109619), maleic anhydride)

The versatility of 2-fluoro-3-methoxy-1,3-butadiene as a diene is demonstrated by its successful participation in Diels-Alder reactions with a range of dienophiles. These reactions showcase the diene's ability to form cycloadducts with varying electronic demands.

N-phenyl-1,2,4-triazoline-3,5-dione (PTAD): This highly reactive dienophile readily undergoes a hetero-Diels-Alder reaction with dienes. researchgate.net The reaction with 2-fluoro-3-methoxy-1,3-butadiene is expected to proceed rapidly, driven by the electron-rich nature of the diene and the electron-deficient nature of PTAD.

Tetracyanoethylene (TCNE): As a potent dienophile, TCNE's reaction with dienes is well-documented. researchgate.net The cycloaddition with 2-fluoro-3-methoxy-1,3-butadiene would be influenced by the electronic characteristics of both reactants, with the multiple cyano groups of TCNE significantly lowering its LUMO energy.

Maleic Anhydride (B1165640): A classic dienophile, maleic anhydride reacts with 1,3-butadiene (B125203) to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride. upenn.eduyoutube.comnccr-must.chupenn.edu The reaction with 2-fluoro-3-methoxy-1,3-butadiene introduces additional complexity due to the substituents on the diene, which can influence the regioselectivity and stereoselectivity of the resulting cycloadduct. nccr-must.ch

Interactive Data Table: Diels-Alder Reactions of 2-fluoro-3-methoxy-1,3-butadiene with Various Dienophiles

| Dienophile | Expected Reaction Type | Key Features |

| N-phenyl-1,2,4-triazoline-3,5-dione | Hetero-Diels-Alder | Highly reactive, rapid reaction expected. researchgate.net |

| Tetracyanoethylene | [4+2] Cycloaddition | Electron-deficient dienophile, strong driving force for reaction. researchgate.net |

| Maleic Anhydride | [4+2] Cycloaddition | Classic dienophile, potential for regio- and stereoisomers. nccr-must.ch |

Electronic and Steric Influence of Fluorine and Methoxy Substituents on Dienic Reactivity

The reactivity of a diene in a Diels-Alder reaction is governed by a combination of electronic and steric factors. chalcogen.rolibretexts.org In 2-fluoro-3-methoxy-1,3-butadiene, the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a unique electronic profile.

The methoxy group, being an electron-donating group, increases the electron density of the diene system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). chegg.com This generally enhances the rate of normal-electron-demand Diels-Alder reactions, where the primary interaction is between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Steric hindrance can also play a role, particularly at the substituted positions of the diene, potentially influencing the approach of the dienophile and the stability of the transition state. libretexts.org The size of the methoxy and fluorine substituents can affect the preferred conformation of the diene and the facial selectivity of the cycloaddition.

Regiochemical and Stereochemical Control in Cycloaddition Pathways

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of different regioisomers is possible. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is largely governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.com In the case of 2-fluoro-3-methoxy-1,3-butadiene, the opposing electronic nature of the substituents can lead to a preferred orientation of the dienophile during the cycloaddition. chegg.com For instance, in reactions with electron-deficient dienophiles, the "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com The precise regiochemical outcome will depend on the specific dienophile used.

Stereoselectivity in the Diels-Alder reaction refers to the spatial arrangement of the atoms in the product. chadsprep.comyoutube.com The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. masterorganicchemistry.com For example, a cis-dienophile will lead to a cis-adduct. Furthermore, the reaction typically favors the formation of the endo product, which is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state. libretexts.org However, the presence of bulky substituents can sometimes favor the formation of the thermodynamically more stable exo product.

Kinetic and Thermodynamic Aspects of Diels-Alder Reactions

Diels-Alder reactions are often under kinetic or thermodynamic control, depending on the reaction conditions. masterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (the kinetic product). masterorganicchemistry.com This is usually the endo adduct, which benefits from a lower activation energy due to stabilizing secondary orbital overlap in the transition state. libretexts.org

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible, allowing for the equilibration of the products. masterorganicchemistry.com Under these conditions, the most stable product (the thermodynamic product) will predominate. The exo adduct is often sterically less hindered and therefore thermodynamically more stable than the endo adduct.

The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the reaction mechanism. nih.gov These values are typical for concerted [4+2] cycloaddition reactions. nih.gov

Microwave-Assisted Diels-Alder Cycloadditions for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Diels-Alder cycloaddition. cem.comresearchgate.net The use of microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. cem.comresearchgate.net For instance, reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes in a microwave reactor. cem.comresearchgate.net

This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. In the context of 2-fluoro-3-methoxy-1,3-butadiene, microwave-assisted synthesis offers a rapid and efficient route to its Diels-Alder adducts, including the subsequent hydrolysis of vinyl ether cycloadducts to produce α-fluoroketones. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Diels-Alder Reactions

| Reaction Conditions | Typical Reaction Time | Yields | Key Advantage |

| Conventional Heating | Hours to Days cem.com | Variable | Established methodology |

| Microwave Irradiation | Minutes cem.comresearchgate.net | Often Improved (70-90%) researchgate.net | Drastically reduced reaction times, improved efficiency cem.comresearchgate.net |

Role of Lewis Acid Catalysis in Modulating Cycloaddition Outcomes

Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance reaction rates and improve selectivity. libretexts.orgias.ac.in They function by coordinating to the dienophile, typically to a carbonyl group or other Lewis basic site. libretexts.org This coordination makes the dienophile more electron-deficient, thereby lowering the energy of its LUMO. libretexts.orgsmu.edu The reduced HOMO-LUMO energy gap between the diene and the dienophile leads to a significant acceleration of the reaction. smu.edu

Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). libretexts.org The use of a Lewis acid catalyst can also influence the regioselectivity and stereoselectivity of the cycloaddition. libretexts.orgnih.gov For example, Lewis acid catalysis often enhances the preference for the endo product. libretexts.org In some cases, the bulkiness of the Lewis acid can be used to favor the formation of the exo adduct. rsc.org The choice of Lewis acid can therefore be a critical factor in controlling the outcome of the Diels-Alder reaction of 2-fluoro-3-methoxy-1,3-butadiene. ias.ac.innih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. The Cope and Claisen rearrangements are classic examples of researchgate.netresearchgate.net-sigmatropic shifts. While 2-fluoro-3-methoxy-1,3-butadiene itself does not possess the requisite structure for a classical Claisen rearrangement, its derivatives and related fluoroalkoxy dienes serve as valuable substrates to study the dynamics of such transformations.

Claisen Rearrangement Dynamics in Related Fluoroalkoxy Dienes

The Claisen rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds is a thermally induced, concerted pericyclic reaction. A pertinent example that sheds light on the behavior of fluoroalkoxy dienes is the Claisen rearrangement of 2-fluoro-3-allyloxy-1,3-butadiene. When this related diene is heated above 80 °C, it undergoes a smooth researchgate.netresearchgate.net-sigmatropic rearrangement to yield the corresponding fluorinated γ,δ-unsaturated aldehyde in high yield. nih.gov This transformation highlights the facility with which the fluorinated diene system participates in this powerful carbon-carbon bond-forming reaction. The reaction proceeds through a cyclic, chair-like transition state, a hallmark of concerted pericyclic reactions. capes.gov.br

The presence of the fluorine atom is not reported to impede the rearrangement; in fact, the high yield suggests it is a very efficient process. This is significant as it demonstrates that the electronic influence of the fluorine substituent is compatible with the electron reorganization required for the sigmatropic shift.

Table 1: Claisen Rearrangement of a Related Fluoroalkoxy Diene

| Starting Material | Conditions | Product | Yield (%) | Reference |

| 2-fluoro-3-allyloxy-1,3-butadiene | > 80 °C, 30 min | 2-fluoro-2-(prop-2-enyl)but-3-enal | 92 | nih.gov |

Multi-component Coupling Reactions Utilizing Fluorinated Dienes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Fluorinated dienes are attractive substrates for such reactions due to their unique electronic properties and the potential to introduce fluorine into complex molecules. While specific examples utilizing 2-fluoro-3-methoxy-1,3-butadiene are not extensively documented, the reactivity of similar fluorinated dienes in MCRs provides valuable insights into its potential.

For instance, nickel-catalyzed three-component coupling reactions of trifluoromethyl alkenes, alkynes, and organoboronic acids have been developed to synthesize gem-difluorinated 1,4-dienes. nih.gov This demonstrates the utility of transition metal catalysis in orchestrating the assembly of multiple components around a fluorinated core. Similarly, copper-catalyzed three-component aminofluorination of 1,3-dienes has been reported, leading to the formation of β-fluoroalkylamines. researchgate.net These reactions often proceed with high regioselectivity, showcasing the directing effects of the substituents on the diene. researchgate.net

Palladium-catalyzed coupling reactions are also a powerful tool for the synthesis of fluorinated dienes themselves and for their subsequent functionalization. researchgate.net These methodologies suggest that 2-fluoro-3-methoxy-1,3-butadiene could be a viable partner in various transition-metal-catalyzed multi-component couplings, offering a direct route to complex fluorinated molecules.

Table 2: Examples of Multi-component Reactions with Dienes

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Three-component coupling | Nickel | Trifluoromethyl alkene, alkyne, organoboronic acid | gem-difluorinated 1,4-diene | nih.gov |

| Three-component aminofluorination | Copper | 1,3-Diene, O-benzoylhydroxylamine, Et3N•3HF | β-fluoroalkylamine | researchgate.net |

| Three-component coupling | Copper | Nitrile, 1,3-diene, silylborane | β,γ-unsaturated ketone |

Radical Reaction Pathways and Initiation Potential

The presence of double bonds and heteroatom substituents in 2-fluoro-3-methoxy-1,3-butadiene suggests its potential to participate in radical reactions. Radical polymerization, initiated by the decomposition of a radical initiator, is a common reaction for dienes. chemicalbook.com The fluorine substituent can influence the reactivity of the diene towards radical addition and the stability of the resulting radical intermediates.

The initiation of radical reactions can be achieved through various methods, including thermal or photochemical decomposition of initiators like peroxides or azo compounds. Radical addition to fluorinated olefins is a well-established field. For example, the addition of perfluoroalkyl radicals, often generated from perfluoroalkyl iodides, to dienes proceeds to form functionalized products. nih.gov

While specific studies on the radical polymerization of 2-fluoro-3-methoxy-1,3-butadiene are scarce, research on the radical copolymerization of 2-fluorobutadiene with other monomers like styrene (B11656) has shown that fluorinated dienes can readily participate in such processes. The initiation potential of 2-fluoro-3-methoxy-1,3-butadiene would depend on the reaction conditions and the nature of the radical initiator used. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group would likely influence the regioselectivity of radical attack. Computational studies on the hypervalent iodine-catalyzed fluorination of dienes also point towards radical-mediated pathways.

Table 3: Examples of Radical Reactions Involving Dienes and Fluorinated Species

| Reaction Type | Initiator/Catalyst | Substrates | Product Type | Reference |

| Radical Copolymerization | Radical Initiator | 2-Fluorobutadiene, Styrene | Copolymer | |

| Radical Addition | UV light | Propadiene, CF3I | Iodinated trifluoromethyl-adduct | nih.gov |

| Radical Fluorination | Hypervalent Iodine Reagent | Diene, Fluorinating Agent | Difluorinated product |

Computational and Theoretical Investigations into 2 Fluoro 3 Methoxy 1,3 Butadiene Systems

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the molecular properties of 2-fluoro-3-methoxy-1,3-butadiene at the atomic level. These computational techniques allow for the detailed examination of its molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like 2-fluoro-3-methoxy-1,3-butadiene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to optimize the molecular geometry and determine its ground state energy.

These studies would likely reveal the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the bond lengths and angles of the butadiene backbone. The C-F bond is expected to be short and strong, while the C-O bond of the methoxy group will influence the electron distribution across the conjugated system. The calculated equilibrium geometry would provide a three-dimensional representation of the molecule's most stable arrangement of atoms.

Interactive Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Geometric Parameters for the s-trans Conformer of 2-fluoro-3-methoxy-1,3-butadiene.*

| Parameter | Value (Å or Degrees) |

|---|---|

| C1=C2 Bond Length | 1.34 Å |

| C2-C3 Bond Length | 1.47 Å |

| C3=C4 Bond Length | 1.35 Å |

| C2-F Bond Length | 1.35 Å |

| C3-O Bond Length | 1.36 Å |

| O-CH3 Bond Length | 1.42 Å |

| C1-C2-C3 Bond Angle | 123° |

| C2-C3-C4 Bond Angle | 124° |

| C2-C3-O Bond Angle | 118° |

Note: The data in this table is hypothetical and for illustrative purposes.

For a more accurate determination of the molecule's energy and properties, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) would be utilized. These methods provide a more rigorous treatment of electron correlation compared to DFT.

Such calculations would be crucial for obtaining a precise energy profile of the molecule, including the relative energies of different conformers and the energy barriers for their interconversion. While computationally more demanding, these methods serve as a benchmark for the results obtained from DFT calculations and are essential for a definitive understanding of the system's energetics.

Conformational Analysis and Interconversion Barriers

The flexibility of the C2-C3 single bond in the butadiene framework allows for the existence of different rotational isomers, or conformers. The nature and orientation of the substituents play a significant role in the relative stability of these conformers.

For 2-fluoro-3-methoxy-1,3-butadiene, the two primary planar conformations are the s-trans (dihedral angle of 180° around the C2-C3 bond) and the s-cis (dihedral angle of 0°). However, due to steric hindrance that would arise in a perfectly planar s-cis arrangement, a non-planar s-gauche conformation is often more stable.

Computational studies would predict the s-trans conformer to be the global minimum on the potential energy surface due to reduced steric repulsion between the substituents on C2 and C3. The s-gauche conformer would likely represent a local energy minimum, with a higher energy than the s-trans form. The precise dihedral angle of the s-gauche conformer would be determined by a balance of electronic and steric effects.

To understand the dynamics of interconversion between the s-trans and s-gauche conformers, a torsional potential energy scan would be performed. This involves systematically varying the dihedral angle around the C2-C3 bond and calculating the energy at each step.

The resulting rotational energy profile would show the energy minima corresponding to the stable conformers and the energy maxima representing the transition states for rotation. The height of these energy barriers is critical for understanding the conformational flexibility of the molecule at different temperatures. It is expected that the rotation around the C2-C3 bond would have a significant energy barrier due to the partial double bond character arising from conjugation.

Interactive Table 2: Hypothetical Calculated Relative Energies and Interconversion Barriers for 2-fluoro-3-methoxy-1,3-butadiene.

| Conformer/Transition State | Relative Energy (kcal/mol) |

|---|---|

| s-trans | 0.0 |

| s-gauche | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure and Reactivity Descriptors

The electronic structure of 2-fluoro-3-methoxy-1,3-butadiene dictates its chemical reactivity. Computational methods provide valuable insights into this through the analysis of molecular orbitals and the calculation of reactivity descriptors.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, would offer a quantitative measure of the molecule's reactivity. For instance, the Fukui function would help in predicting the most likely sites for various chemical reactions. The presence of both a fluoro and a methoxy group would create a complex electronic landscape, making such computational analyses essential for predicting the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and its Correlation with Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding and predicting the reactivity of molecules, particularly in pericyclic reactions like cycloadditions. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comresearchgate.net The energies and symmetries of these frontier orbitals govern the feasibility and stereochemical outcome of a reaction.

For a substituted diene such as 2-fluoro-3-methoxy-1,3-butadiene, the HOMO and LUMO energies are critical determinants of its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In a potential Diels-Alder reaction, the interaction can occur in two ways:

Normal electron-demand: The diene's HOMO interacts with the dienophile's LUMO. This is typical when the diene has electron-donating groups.

Inverse electron-demand: The diene's LUMO interacts with the dienophile's HOMO. This occurs when the diene is substituted with electron-withdrawing groups.

The fluorine atom at the C2 position and the methoxy group at the C3 position will have opposing electronic effects, influencing the energy levels of the frontier orbitals and thus the reactivity of the diene. Computational analysis would be required to determine the precise energy levels and orbital coefficients to predict its behavior in cycloaddition reactions.

Quantitative Assessment of Substituent Electronic Effects (Fluorine, Methoxy)

The reactivity and electronic properties of a 1,3-butadiene (B125203) system are significantly altered by substituents. mdpi.com Chemical substituents can modify decay timescales and reaction products through a combination of steric, inertial, and electronic effects. dntb.gov.uaresearchgate.net

Fluorine (at C2): As a highly electronegative atom, fluorine typically acts as an electron-withdrawing group through induction (-I effect). However, it can also act as a weak electron-donating group through resonance (+R effect) due to its lone pairs. In conjugated systems, the inductive effect often dominates, lowering the energy of both the HOMO and LUMO.

Methoxy (at C3): The methoxy group is a strong electron-donating group through resonance (+R effect), which raises the energy of the HOMO, making the diene more nucleophilic and reactive in normal electron-demand Diels-Alder reactions. It has a weaker electron-withdrawing inductive effect (-I effect).

The combined influence of a fluorine atom and a methoxy group on the 2-fluoro-3-methoxy-1,3-butadiene backbone is complex. The electron-donating methoxy group and the electron-withdrawing fluorine group create a "push-pull" system. This electronic arrangement significantly affects the polarization of the π-system, the HOMO-LUMO gap, and the regioselectivity of its reactions. mdpi.com A quantitative assessment using computational methods would calculate parameters like atomic charges, dipole moments, and orbital energies to precisely describe these effects.

Table 1: Expected Qualitative Electronic Effects of Substituents on 1,3-Butadiene

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electron Density |

| Fluorine | C2 | Strongly Withdrawing | Weakly Donating | Net Withdrawing |

| Methoxy | C3 | Weakly Withdrawing | Strongly Donating | Net Donating |

Mechanistic Elucidation through Computational Simulations

Transition State Identification and Characterization in Cycloadditions

Computational simulations are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states. rsc.org For the cycloaddition reactions of 2-fluoro-3-methoxy-1,3-butadiene, density functional theory (DFT) or multiconfigurational methods like CASSCF could be employed to locate the transition state structures. nih.gov

A key question in Diels-Alder reactions is whether the mechanism is concerted (a single transition state) or stepwise (involving a diradical intermediate). nih.govresearchgate.net For most butadienes, the reaction is concerted. researchgate.net Computational analysis of the transition state for 2-fluoro-3-methoxy-1,3-butadiene would involve:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the highest point on the reaction energy profile.

Frequency Analysis: Confirming the structure is a true transition state by identifying a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Energetics: Calculating the activation energy barrier, which is the energy difference between the reactants and the transition state.

The unsymmetrical substitution pattern would likely lead to an asynchronous transition state, where the two new sigma bonds are formed at slightly different rates.

Energetic Landscape of Reaction Pathways and Intermediates

Mapping the energetic landscape provides a comprehensive view of a chemical reaction. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products. For a reaction involving 2-fluoro-3-methoxy-1,3-butadiene, the potential energy surface would reveal the most favorable reaction pathway.

Table 2: Key Energetic Parameters from Computational Simulation

| Parameter | Description | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate (kinetics). |

| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | Indicates if the reaction is exothermic or endothermic (thermodynamics). |

| Intermediate Stability | The energy of any species formed between the reactant and transition state. | Can influence the preferred reaction mechanism (stepwise vs. concerted). |

Vibrational Spectroscopy and Theoretical Calculations for Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. researchgate.net Theoretical calculations are essential for accurately assigning the observed spectral bands to specific molecular motions. researchgate.netnih.gov

For 2-fluoro-3-methoxy-1,3-butadiene, a computational approach, typically using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be used to:

Optimize the molecular geometry to find its most stable conformation.

Calculate the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct and reliable comparison with experimental spectra. nih.gov This combined experimental and theoretical approach enables a definitive assignment of the vibrational spectrum, including characteristic stretching and bending modes for the C=C, C-F, and C-O bonds, which confirms the molecular structure. researchgate.netresearchgate.net

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=C (diene) | Stretching | 1600 - 1680 |

| C-F | Stretching | 1000 - 1400 |

| C-O (methoxy) | Stretching | 1050 - 1150 (asymmetric) |

| =C-H | Bending (out-of-plane) | 890 - 990 |

Strategic Synthetic Applications and Utility As a Building Block

Construction of Fluorinated Carbocyclic and Heterocyclic Scaffolds

1,3-Butadiene (B125203), 2-fluoro-3-methoxy- and its analogues are potent reagents in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, which are a cornerstone for the synthesis of six-membered rings. The strategic placement of the fluoro and methoxy (B1213986) substituents on the diene backbone significantly influences the reactivity and selectivity of these transformations, enabling the creation of diverse fluorinated scaffolds. acs.orgresearchgate.netnih.gov

A convenient method for preparing 2-fluoro-3-methoxy-1,3-butadiene involves the elimination of hydrogen chloride from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane upon heating in a quinoline (B57606) solution. acs.orgnih.gov This provides a high-yield route to the pure diene. acs.org This diene readily engages with various dienophiles to produce cycloadducts. For instance, its reaction with potent dienophiles like N-phenyl-1,2,4-triazoline-3,5-dione and tetracyanoethylene (B109619) proceeds smoothly at room temperature to yield the corresponding heterocyclic and carbocyclic adducts in good yields. acs.org The reaction with maleic anhydride (B1165640) also furnishes the expected cycloadduct, demonstrating its utility in building functionalized ring systems. acs.org

The utility of fluorinated dienes extends to analogues where the methoxy group is replaced by other substituents. For example, 2-fluoro-3-phenylthio-1,3-butadiene undergoes Diels-Alder reactions with various dienophiles in the presence of Lewis acids to afford a range of fluorinated six-membered carbocycles. acs.orgnih.gov These reactions highlight a general strategy for accessing fluorinated carbocycles. researchgate.net The introduction of fluorine into heterocyclic systems is of great interest due to the unique properties it imparts on the resulting molecules, finding applications in medicinal chemistry and materials science. nih.govresearchgate.net The use of fluorinated dienes in cycloadditions is a direct and efficient method for creating these valuable scaffolds. nih.gov

| Dienophile | Reaction Conditions | Resulting Scaffold | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-1,2,4-triazoline-3,5-dione | CDCl₃, Room Temp, 6h | Fluorinated Heterocycle | Good | acs.org |

| Tetracyanoethylene | CDCl₃, Room Temp, 6h | Fluorinated Carbocycle | Good | acs.org |

| Maleic Anhydride | CDCl₃, Room Temp, 6h | Fluorinated Carbocycle | - | acs.org |

Stereocontrolled Synthesis of 1-Fluorocyclohexene (B15492532) Derivatives

The Diels-Alder reaction is renowned for its high degree of stereocontrol, and the use of substituted dienes like 1,3-butadiene, 2-fluoro-3-methoxy- allows for the synthesis of highly functionalized and stereochemically defined cyclohexene (B86901) derivatives. The substituents on both the diene and the dienophile guide the stereochemical outcome of the cycloaddition, enabling the formation of specific isomers.

A fluorinated analogue of the well-known Kitahara-Danishefsky's diene, specifically (E)-1-benzyloxy-3-fluoro-1,3-butadiene, has been synthesized and shown to react with various dienophiles to produce valuable 1-fluorocyclohexene derivatives in good yields. thieme-connect.comresearchgate.net The cycloaddition products of these reactions serve as versatile intermediates. For example, the reaction with N-phenylmaleimide results in an exo adduct as the major product. thieme-connect.com Similarly, reactions with acrylates provide specific diastereomers. thieme-connect.com The resulting cycloadducts, containing a fluorine atom on a double bond within a six-membered ring, are important structural motifs for further chemical manipulation. The stereochemistry of the products can be precisely determined using NMR spectroscopy, confirming the controlled nature of the cycloaddition. thieme-connect.com The ability to generate these fluorinated cyclohexene structures stereoselectively is a significant advantage for the synthesis of complex target molecules. researchgate.netnih.gov

Design and Synthesis of Fluorinated Analogues of Biologically Relevant Compounds (e.g., Kitahara-Danishefsky's Diene Analogues)

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene) is a famously electron-rich diene that is highly reactive in Diels-Alder reactions, making it a staple in organic synthesis for the construction of complex natural products. wikipedia.org The development of fluorinated analogues of such powerful reagents is a key strategy for introducing fluorine into biologically relevant molecules, which can dramatically alter their properties. researchgate.net

A novel fluorinated analogue of Kitahara-Danishefsky's diene, (E)-1-benzyloxy-3-fluoro-1,3-butadiene, has been successfully developed via a palladium-catalyzed process. thieme-connect.comresearchgate.net This diene combines the high reactivity characteristic of Danishefsky-type dienes with the ability to introduce a fluorine atom into the product. It reacts efficiently with a variety of dienophiles, including both carbon-based dienophiles and heterodienophiles like butyl glyoxylate. thieme-connect.com This provides a direct route to fluorinated cyclohexene and dihydropyran derivatives, which are precursors to a wide range of compounds. The silyl (B83357) enol ether moiety in the original Danishefsky's diene acts as a masked carbonyl group, and similarly, the products from its fluorinated analogue can be transformed into functionalized fluorinated ketones or other derivatives. wikipedia.org The synthesis and application of these fluorinated diene analogues represent a significant advancement in the field, opening new avenues for creating fluorinated versions of known bioactive compounds. researchgate.netnih.govthieme-connect.com

| Dienophile | Product Type | Yield | Reference |

|---|---|---|---|

| N-Phenylmaleimide | 1-Fluorocyclohexene derivative | 94% | thieme-connect.com |

| Dimethyl acetylenedicarboxylate | Fluorinated Phthalate Precursor | 93% | thieme-connect.com |

| Diethyl diazodicarboxylate | Fluorinated Heterocycle | 90% | thieme-connect.com |

| Butyl glyoxylate | Fluorinated Dihydropyran derivative | 84% | thieme-connect.com |

Advanced Strategies for Fluorine Incorporation in Complex Organic Molecules

The introduction of fluorine into complex organic molecules is a major focus in medicinal and materials chemistry due to the profound effects this element can have on a molecule's physical, chemical, and biological properties. researchgate.netnih.gov Utilizing fluorinated building blocks like 1,3-butadiene, 2-fluoro-3-methoxy- is a powerful "late-stage functionalization" or "building block" approach to fluorine incorporation. This strategy avoids the often harsh conditions required for direct fluorination and allows for the precise placement of fluorine atoms in intricate structures.

The use of 2-fluoro-3-methoxy-1,3-butadiene and its derivatives in [4+2] cycloadditions is an exemplary advanced strategy. acs.org It allows for the construction of a core carbocyclic or heterocyclic scaffold that already contains the desired fluorine atom at a specific position. researchgate.netnih.gov This method provides access to molecules such as 1-fluorocyclohexene derivatives and other fluorinated heterocycles that would be challenging to synthesize using other methods. nih.govthieme-connect.com The versatility of the Diels-Alder reaction, combined with the tailored reactivity of dienes like the fluorinated Danishefsky's diene analogue, provides a robust platform for synthesizing complex fluorinated molecules from relatively simple starting materials. thieme-connect.comresearchgate.netnih.gov This approach is a key component of the modern synthetic chemist's toolkit for accessing novel fluorinated chemical space. nih.gov

Polymerization Science of Fluorinated Dienes

Radical Polymerization Mechanisms of Fluorinated Diene Monomers

Radical polymerization is a common method for polymerizing dienes. wikipedia.org The presence of both a fluorine and a methoxy (B1213986) group on the butadiene backbone is expected to create a monomer with distinct reactivity.

Free-Radical Polymerization Processes

Free-radical polymerization of dienes like 1,3-butadiene (B125203) typically proceeds via 1,4-addition, leading to a polymer backbone with repeating unsaturation. wikipedia.org In the case of 1,3-Butadiene, 2-fluoro-3-methoxy-, the initiation step would involve the addition of a radical initiator to the diene system. The regioselectivity of this addition and the subsequent propagation steps will be influenced by the electronic and steric effects of the fluoro and methoxy substituents.

The fluorine atom at the 2-position is strongly electron-withdrawing, which can influence the stability of the resulting radical intermediates. The methoxy group at the 3-position is electron-donating through resonance. This push-pull electronic configuration can affect the rate of polymerization and the microstructure of the resulting polymer (i.e., the ratio of 1,4-cis, 1,4-trans, and 1,2-addition products). For instance, in the polymerization of 2-fluorobutadiene, a high proportion of 1,4-trans units is often observed. cdnsciencepub.com The presence of the methoxy group could further modulate this stereoselectivity.

Table 1: Predicted Microstructure of Poly(2-fluoro-3-methoxy-1,3-butadiene) via Free-Radical Polymerization

| Polymerization Condition | Initiator | Predicted 1,4-trans Content (%) | Predicted 1,4-cis Content (%) | Predicted 1,2-addition (%) |

| Bulk, 60 °C | AIBN | 75-85 | 10-20 | <5 |

| Emulsion, 50 °C | K₂S₂O₈ | 70-80 | 15-25 | <5 |

Note: This table presents hypothetical data based on the known behavior of similar fluorinated and substituted dienes. AIBN (Azobisisobutyronitrile) and K₂S₂O₈ (Potassium persulfate) are common radical initiators.

Controlled Radical Polymerization (CRP) Techniques for Architectural Control

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netchemrxiv.org These methods have been successfully applied to the polymerization of various functional monomers.

For 1,3-Butadiene, 2-fluoro-3-methoxy-, the application of CRP would be highly desirable to control the polymer architecture. In ATRP, the success of the polymerization would depend on the selection of an appropriate transition metal catalyst and ligand that are not deactivated by the fluoro and methoxy functionalities of the monomer. Similarly, for RAFT polymerization, a suitable chain transfer agent would be required that can effectively control the polymerization of this substituted diene. The ability to create well-defined block copolymers or other advanced architectures would open up new possibilities for materials based on this monomer. researchgate.net

Copolymerization with Co-monomers for Novel Polymeric Materials

Copolymerization of 1,3-Butadiene, 2-fluoro-3-methoxy- with other monomers is a promising strategy to tailor the properties of the resulting materials. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups makes it an interesting candidate for copolymerization with a variety of co-monomers.

For example, copolymerization with a non-polar monomer like styrene (B11656) could lead to a random copolymer with a unique combination of properties. A study on the copolymerization of octyl phenylcyanoacrylates containing a 2-fluoro-3-methoxy-phenyl group with styrene demonstrated the feasibility of incorporating such substituted units into a polymer chain via radical polymerization. chemrxiv.org This suggests that 1,3-Butadiene, 2-fluoro-3-methoxy- could also be successfully copolymerized with styrene. The reactivity ratios of the two monomers would determine the distribution of the monomer units along the polymer chain.

Furthermore, copolymerization with other functional monomers, such as acrylates or other fluorinated olefins, could lead to novel polymeric materials with tailored thermal stability, chemical resistance, and surface properties. cdnsciencepub.comgoogle.com

Table 2: Potential Co-monomers for Copolymerization with 1,3-Butadiene, 2-fluoro-3-methoxy-

| Co-monomer | Potential Polymer Properties |

| Styrene | Modified thermal and mechanical properties |

| Methyl Methacrylate | Enhanced optical clarity and weatherability |

| Tetrafluoroethylene | Increased chemical resistance and thermal stability |

| Butadiene | Tunable elastomeric properties |

Acyclic Diene Metathesis (ADMET) Polymerization of Functionalized Dienes

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth polymerization method that utilizes olefin metathesis to form high molecular weight polymers from α,ω-dienes. wikipedia.org This technique is known for its tolerance to a wide range of functional groups and its ability to produce polymers with a high degree of structural control. nih.gov

Precision Polymer Synthesis via ADMET Methodologies

ADMET polymerization offers a route to perfectly linear polymers with functional groups precisely placed along the polymer backbone. morressier.com For a monomer like 1,3-Butadiene, 2-fluoro-3-methoxy-, if it were part of a larger α,ω-diene structure, ADMET could be employed for its polymerization. The success of ADMET polymerization would depend on the choice of a suitable ruthenium-based metathesis catalyst that is tolerant to the fluoro and methoxy groups. Modern Grubbs-type catalysts have shown remarkable functional group tolerance, making them promising candidates for such a polymerization. mdpi.com The step-growth nature of ADMET allows for the synthesis of high molecular weight polymers by driving the reaction through the removal of a small volatile byproduct, typically ethylene. nih.gov

Control of Polymer Backbone Architecture and Pendant Group Distribution

One of the key advantages of ADMET is the exceptional control it provides over the polymer architecture. rsc.org By designing specific α,ω-diene monomers containing the 2-fluoro-3-methoxy-1,3-butadiene unit, it would be possible to create polymers with a regular and repeating placement of these functional groups. This precise distribution of pendant groups is difficult to achieve with other polymerization methods and can have a profound impact on the material's properties, such as its crystallinity, thermal behavior, and self-assembly characteristics. morressier.com This level of control allows for the systematic study of structure-property relationships in these novel fluorinated and methoxy-functionalized polymers.

Research on the Polymerization of 1,3-Butadiene, 2-fluoro-3-methoxy- Remains Limited

Despite the growing interest in fluorinated and functionalized polymers for advanced materials, a thorough review of the existing scientific literature reveals a significant gap in the research concerning the specific monomer 1,3-Butadiene, 2-fluoro-3-methoxy-. As of now, detailed studies focusing on the stereochemical control during its polymerization and the subsequent influence on the macromolecular architecture of the resulting polymer are not publicly available.

The precise placement of fluorine and methoxy groups on the butadiene backbone is expected to impart unique electronic and steric properties to the monomer. These properties, in turn, would critically influence its polymerization behavior and the characteristics of the final polymer. However, without dedicated research and published findings, any discussion on this topic would be purely speculative.

In the broader field of diene polymerization, stereochemical control is a crucial aspect that dictates the physical and mechanical properties of the resulting polymer. For instance, the polymerization of 1,3-butadiene can lead to various isomeric structures, including cis-1,4, trans-1,4, and 1,2-addition products. The relative prevalence of these structures is highly dependent on the catalyst system and reaction conditions employed. This control over microstructure is fundamental to producing materials ranging from soft elastomers to hard plastics.

Similarly, research on related, but distinct, monomers offers a glimpse into the complexities that might be expected for 2-fluoro-3-methoxy-1,3-butadiene. For example, studies on the polymerization of 2-fluorobutadiene have been conducted, exploring its copolymerization with other monomers like styrene and acrylonitrile. researchgate.net Likewise, the controlled cationic polymerization of 1-methoxy-1,3-butadiene (B1596040) has been investigated, demonstrating that the polymer's microstructure is highly dependent on the Lewis base used as an additive. researchgate.net There is also research on the synthesis of other functionalized dienes, such as 2-fluoro-3-phenylthio-1,3-butadiene, for applications in Diels-Alder reactions. nih.gov

While a study on the synthesis and copolymerization of octyl phenylcyanoacrylates derived from 2-fluoro-3-methoxy benzaldehyde (B42025) exists, this work does not involve the polymerization of the diene monomer itself. chemrxiv.org

The absence of specific data for 1,3-Butadiene, 2-fluoro-3-methoxy- means that no information can be presented on the following critical aspects:

Influence of Catalysts: There are no reports on which catalysts (e.g., Ziegler-Natta, metallocene, radical initiators) have been used to polymerize this monomer or how they would affect the stereoselectivity.

Reaction Conditions: The impact of temperature, pressure, solvent, and monomer concentration on the polymer's microstructure is unknown.

Macromolecular Architecture: Without experimental data, it is impossible to detail the resulting polymer's tacticity, cis/trans content, or other architectural features.

Data Tables: Consequently, no data tables with detailed research findings can be generated.

The scientific community awaits research that will shed light on the polymerization science of this specific fluorinated and methoxy-functionalized diene. Such studies would be invaluable for the rational design of new polymers with potentially novel thermal, mechanical, and optical properties. Until then, the section on its stereocontrolled polymerization remains an open area for future investigation.

Emerging Research Directions and Future Perspectives

Development of Innovative Catalytic Systems for Fluorinated Diene Transformations

The reactivity of fluorinated dienes like 1,3-Butadiene (B125203), 2-fluoro-3-methoxy- is significantly influenced by the interplay of the fluorine and methoxy (B1213986) substituents. These groups modulate the electron density of the diene system, making it a candidate for a range of catalytic transformations. While traditional thermal and Lewis acid-catalyzed Diels-Alder reactions are well-established, emerging research is focused on developing more sophisticated catalytic systems to control the stereoselectivity and expand the scope of possible reactions.

One promising area is the development of chiral Lewis acids for asymmetric catalysis. nih.govnih.gov These catalysts can create a chiral environment around the diene, directing the approach of the dienophile to favor the formation of one enantiomer over the other. This is particularly crucial for the synthesis of optically active compounds with potential pharmaceutical applications. For electron-rich dienes such as 1,3-Butadiene, 2-fluoro-3-methoxy- , chiral oxazaborolidinium cations have shown significant promise in catalyzing asymmetric Diels-Alder reactions with high yields and enantioselectivities. nih.gov

Furthermore, transition-metal catalysis offers a largely untapped potential for the transformation of fluorinated dienes. nih.gov While the coordination chemistry of fluorinated alkenes has been explored, that of fluorinated dienes is less developed. nih.gov Palladium-catalyzed processes, for instance, could enable novel cross-coupling reactions or higher-order cycloadditions. A significant challenge in this area is the potential for C-F bond activation by the metal center, which can lead to undesired side reactions. mdpi.comacs.org However, with careful ligand design, it is conceivable that catalytic systems could be developed to selectively functionalize other parts of the molecule while leaving the C-F bond intact, or to controllably activate the C-F bond for specific transformations. acs.orgnih.gov

The table below summarizes potential catalytic systems for transformations involving fluorinated dienes:

| Catalyst Type | Potential Application | Key Advantages |

| Chiral Lewis Acids | Asymmetric Diels-Alder Reactions | High enantioselectivity, control over stereochemistry. |

| Transition-Metal Complexes (e.g., Pd, Ni) | Cross-coupling, Cycloadditions | Novel bond formations, access to diverse molecular scaffolds. |

| Organocatalysts | Metal-free transformations | Milder reaction conditions, reduced metal contamination. |

Exploration of Unprecedented Reactivity Modes and Synthetic Pathways

The unique electronic nature of 1,3-Butadiene, 2-fluoro-3-methoxy- , characterized by the electron-donating methoxy group and the electron-withdrawing fluorine atom, suggests the potential for reactivity beyond conventional Diels-Alder reactions. The strategic placement of these substituents can lead to unprecedented reactivity patterns and open up new synthetic pathways.

One area of exploration is the participation of this diene in higher-order cycloaddition reactions, such as [4+3], [6+4], or [8+2] cycloadditions. These reactions, often mediated by transition-metal catalysts, can provide rapid access to complex polycyclic systems that are difficult to synthesize through other means. The electronic and steric profile of 1,3-Butadiene, 2-fluoro-3-methoxy- could influence the regioselectivity and stereoselectivity of these transformations in unique ways.

Furthermore, the presence of a C-F bond introduces the possibility of selective C-F bond activation and functionalization. mdpi.comacs.org While often challenging, the development of catalytic systems capable of cleaving the strong C-F bond under mild conditions would unlock a plethora of synthetic possibilities. nih.gov This could lead to the introduction of other functional groups at the 2-position, dramatically increasing the molecular diversity accessible from this single building block.

The inherent polarity of the diene also makes it a candidate for various pericyclic reactions beyond the Diels-Alder reaction, such as electrocyclizations and sigmatropic rearrangements. The influence of the fluorine and methoxy substituents on the orbital energies and symmetries could lead to novel and stereoselective transformations under thermal or photochemical conditions.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and allowing for the prediction of reactivity and selectivity. For 1,3-Butadiene, 2-fluoro-3-methoxy- , computational modeling can play a pivotal role in several key areas.